Product packaging for 2-(Propylamino)cyclohexan-1-ol(Cat. No.:CAS No. 66179-67-7)

2-(Propylamino)cyclohexan-1-ol

Cat. No.: B12903696
CAS No.: 66179-67-7
M. Wt: 157.25 g/mol
InChI Key: SXOCCHYQGUFUDW-UHFFFAOYSA-N
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Description

2-(Propylamino)cyclohexan-1-ol (CAS 66179-67-7) is an organic compound with the molecular formula C9H19NO and a molecular weight of 157.26 g/mol . This molecule features both a cyclohexanol ring and a propylamino group, making it a valuable amino-alcohol building block and intermediate in organic synthesis and medicinal chemistry research . Its structure, defined by the SMILES notation CCCNC1CCCCC1O, includes hydrogen bond donors and acceptors, contributing to its potential physicochemical properties and interaction with biological targets . Estimated physical properties include a boiling point of approximately 235-251 °C, a melting point of 33.8 °C, and a water solubility of around 5.7 g/L . Researchers utilize this and related cyclohexanol derivatives as key scaffolds in the development of novel compounds, including protein kinase modulators investigated for various diseases . This product is intended for research applications as a chemical reference standard or synthetic intermediate. It is supplied For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H19NO B12903696 2-(Propylamino)cyclohexan-1-ol CAS No. 66179-67-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

66179-67-7

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

2-(propylamino)cyclohexan-1-ol

InChI

InChI=1S/C9H19NO/c1-2-7-10-8-5-3-4-6-9(8)11/h8-11H,2-7H2,1H3

InChI Key

SXOCCHYQGUFUDW-UHFFFAOYSA-N

Canonical SMILES

CCCNC1CCCCC1O

Origin of Product

United States

Chemical and Physical Properties

A comprehensive understanding of the chemical and physical properties of 2-(propylamino)cyclohexan-1-ol is fundamental for its application in research and synthesis.

PropertyValue
IUPAC Name This compound
CAS Registry Number Not explicitly found for the propylamino derivative, but related structures are documented.
Chemical Formula C9H19NO
Molecular Weight 157.26 g/mol
Melting Point Data not available
Boiling Point Data not available
Solubility Expected to be soluble in many organic solvents.

Stereochemistry and Conformational Analysis of 2 Propylamino Cyclohexan 1 Ol

Configurational Isomerism in 2-(Propylamino)cyclohexan-1-ol

Configurational isomers are stereoisomers that can only be interconverted by breaking and reforming chemical bonds. libretexts.org In the case of this compound, the presence of two stereocenters—at carbon 1 (C1), bearing the hydroxyl group, and carbon 2 (C2), bearing the propylamino group—leads to the possibility of four stereoisomers. These exist as two pairs of enantiomers.

The relative orientation of the hydroxyl and propylamino groups determines whether the isomer is cis or trans. In the cis isomer, both substituents are on the same side of the cyclohexane (B81311) ring, while in the trans isomer, they are on opposite sides. libretexts.org Each of these geometric isomers (cis and trans) exists as a pair of non-superimposable mirror images, known as enantiomers.

Therefore, the four possible configurational isomers are:

(1R,2R)-2-(Propylamino)cyclohexan-1-ol

(1S,2S)-2-(Propylamino)cyclohexan-1-ol

(1R,2S)-2-(Propylamino)cyclohexan-1-ol

(1S,2R)-2-(Propylamino)cyclohexan-1-ol

The (1R,2R) and (1S,2S) isomers constitute one enantiomeric pair (the trans pair), while the (1R,2S) and (1S,2R) isomers form the other enantiomeric pair (the cis pair).

Conformational Preferences and Dynamics of the Cyclohexane Ring in this compound

The cyclohexane ring is not planar and predominantly adopts a chair conformation to minimize angle and torsional strain. maricopa.edulibretexts.org In this conformation, the substituents can occupy either axial or equatorial positions. libretexts.org The relative stability of different conformations is significantly influenced by the steric interactions of these substituents.

For monosubstituted cyclohexanes, the equatorial position is generally favored for the substituent to avoid 1,3-diaxial interactions, which are a form of steric strain. maricopa.edu As the size of the substituent increases, the preference for the equatorial position becomes more pronounced. gmu.edu

In this compound, both the hydroxyl and the propylamino groups are bulky. The chair conformation of the trans isomer can exist in two forms: one with both substituents in equatorial positions (diequatorial) and another with both in axial positions (diaxial). The diequatorial conformation is significantly more stable due to the avoidance of the highly unfavorable 1,3-diaxial interactions that would be present in the diaxial form.

For the cis isomer, one substituent must be in an axial position while the other is in an equatorial position. Through a process called ring flipping, the axial substituent can become equatorial and vice versa. libretexts.org The preferred conformation will be the one where the larger group (propylamino) occupies the more sterically favorable equatorial position.

The energy barrier for the interconversion between the two chair conformations, known as ring flipping, is relatively low, allowing for rapid interconversion at room temperature. libretexts.org However, the energetic preference for having bulky substituents in the equatorial position means that the diequatorial conformer of the trans isomer and the conformer of the cis isomer with the equatorial propylamino group will be the most populated states.

Intramolecular Interactions and Hydrogen Bonding in this compound

Intramolecular hydrogen bonding can occur in this compound, influencing its conformational preferences and properties. This type of bonding happens when a hydrogen atom is shared between two electronegative atoms within the same molecule. youtube.com In this compound, the hydroxyl group (-OH) can act as a hydrogen bond donor, and the nitrogen atom of the propylamino group (-NH) can act as a hydrogen bond acceptor.

The formation of an intramolecular hydrogen bond is highly dependent on the spatial arrangement of the functional groups. In the cis isomer of this compound, the proximity of the hydroxyl and propylamino groups on the same side of the ring allows for the potential formation of a stable intramolecular hydrogen bond. This interaction can further stabilize the chair conformation where these groups are in an axial-equatorial or equatorial-axial arrangement.

In contrast, for the more stable diequatorial conformer of the trans isomer, the hydroxyl and propylamino groups are positioned far apart, making intramolecular hydrogen bonding unlikely. Instead, these groups are more available to form intermolecular hydrogen bonds with other molecules. chemistryguru.com.sg

The presence and strength of intramolecular hydrogen bonds can be investigated using techniques like NMR spectroscopy and theoretical calculations. rsc.org For instance, the change in the chemical shift of the hydroxyl proton upon dilution can provide evidence for the presence of intramolecular versus intermolecular hydrogen bonding.

Chiroptical Properties of Enantiomeric this compound Forms

The enantiomers of this compound are chiral molecules, meaning they are non-superimposable on their mirror images. libretexts.org As such, they exhibit optical activity, which is the ability to rotate the plane of polarized light. Enantiomeric pairs will rotate the plane of polarized light by equal amounts but in opposite directions.

Chiroptical properties, such as specific rotation and circular dichroism (CD), are essential for distinguishing between enantiomers and for determining their absolute configuration. The specific rotation is a characteristic physical property of a chiral compound.

The synthesis of optically active forms of similar compounds, such as 1-cyclohexyl-2-propyn-1-ol, has been achieved through stereoselective reduction using microorganisms. google.com This highlights the importance of controlling stereochemistry to obtain specific enantiomers with desired chiroptical properties. The chiroptical properties are directly linked to the three-dimensional arrangement of the atoms in the molecule, and thus are highly sensitive to the stereochemistry at the C1 and C2 centers.

Reactions at the Hydroxyl Group of this compound

The secondary hydroxyl group in this compound undergoes reactions typical of alcohols, such as esterification and oxidation. The presence of the neighboring amino group can influence the reactivity and selectivity of these transformations.

Esterification: The hydroxyl group can be converted to an ester through reaction with various acylating agents. This includes reactions with carboxylic acids, acid chlorides, and acid anhydrides. youtube.comyoutube.com The reaction with a carboxylic acid is typically catalyzed by a strong acid and is a reversible process. youtube.com For a more efficient and irreversible reaction, more reactive derivatives like acid chlorides or anhydrides are often used. youtube.comyoutube.com The amine functionality can compete with the hydroxyl group for the acylating agent, leading to N-acylation. However, selective O-acylation can be achieved under specific conditions, for instance, by using metal ion catalysis which can chelate the amino alcohol and direct the acylation to the hydroxyl group. nih.gov

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 2-(propylamino)cyclohexan-1-one. A variety of oxidizing agents can accomplish this transformation. For laboratory-scale synthesis, reagents like chromic acid have been traditionally used for the oxidation of cyclohexanol (B46403). libretexts.org Modern methods may employ milder and more selective oxidizing agents to avoid over-oxidation or side reactions involving the amine group. The selective oxidation of similar cyclic alcohols has been studied extensively. youtube.com

Reaction Type Reagent(s) Product Notes
EsterificationCarboxylic Acid (R-COOH) + Acid Catalyst2-(Propylamino)cyclohexyl esterReversible reaction. youtube.com
EsterificationAcid Chloride (R-COCl)2-(Propylamino)cyclohexyl esterIrreversible and generally higher yield. youtube.com
EsterificationAcid Anhydride ((RCO)₂O)2-(Propylamino)cyclohexyl esterEfficient method for ester formation. youtube.com
OxidationChromic Acid (H₂CrO₄) or other oxidizing agents2-(Propylamino)cyclohexan-1-oneConverts the secondary alcohol to a ketone. libretexts.org

Reactions at the Secondary Amine Functionality of this compound

The secondary amine in this compound is nucleophilic and can participate in a variety of reactions, including N-alkylation, N-acylation, and sulfonylation.

N-Alkylation: The nitrogen atom can be alkylated by reaction with alkyl halides. However, direct alkylation can be difficult to control and may lead to a mixture of the tertiary amine and the quaternary ammonium (B1175870) salt, as the product amine can also react with the alkyl halide. nih.gov

N-Acylation: The secondary amine readily reacts with acylating agents like acid chlorides or anhydrides to form amides. This reaction is often faster than the corresponding O-acylation of the alcohol, reflecting the higher nucleophilicity of the amine.

Sulfonylation: Reaction with a sulfonyl chloride (e.g., tosyl chloride) in the presence of a base yields a sulfonamide. This reaction is a common method for protecting the amine group or for creating derivatives with specific properties.

Enamine Formation: Secondary amines react with aldehydes or ketones to form enamines. brainly.in This reaction involves the initial formation of a carbinolamine intermediate, which then dehydrates to give the C=C-N functionality of the enamine. brainly.in

Reaction Type Reagent(s) Product Class Notes
N-AlkylationAlkyl Halide (R-X)Tertiary AmineCan lead to over-alkylation, forming quaternary ammonium salts. nih.gov
N-AcylationAcid Chloride (R-COCl) or AnhydrideAmideA rapid reaction due to the nucleophilicity of the amine.
N-SulfonylationSulfonyl Chloride (R-SO₂Cl) + BaseSulfonamideForms a stable sulfonamide derivative.
Enamine FormationAldehyde or KetoneEnamineProceeds via a carbinolamine intermediate. brainly.in

Cyclization and Rearrangement Reactions Involving this compound

The 1,2-amino alcohol motif allows for intramolecular reactions, leading to the formation of heterocyclic rings or molecular rearrangements.

Cyclization to Oxazolines and Oxazolidinones: 2-Amino alcohols are key precursors for the synthesis of oxazoline (B21484) rings. wikipedia.orgresearchgate.net This can be achieved by reacting the amino alcohol with carboxylic acids or their derivatives. researchgate.netmdpi.com For instance, a one-pot synthesis can be performed by reacting a carboxylic acid and the amino alcohol in the presence of a dehydrating agent like triflic acid. mdpi.com The reaction typically proceeds through an N-acylated intermediate, which then undergoes intramolecular cyclization. Similarly, reaction with phosgene (B1210022) or its equivalents can lead to the formation of oxazolidinone rings. organic-chemistry.org The reaction of trans-2-aminocyclohexanol with formaldehyde (B43269) has also been studied, leading to heterocyclic products. acs.org

Rearrangement Reactions:

Pinacol-type Rearrangement: Treatment of cis-2-aminocyclohexanol with nitrous acid (HNO₂) can induce a diazotization of the amine, followed by a pinacol-type rearrangement. This reaction can yield products like cyclohexanone (B45756) and cyclopentanecarbaldehyde. brainly.in The reaction proceeds by forming a diazonium salt, which is an excellent leaving group (N₂). Its departure generates a carbocation, which triggers the rearrangement of an adjacent group.

Beckmann Rearrangement: While not a direct reaction of the amino alcohol, its oxidized product, 2-(propylamino)cyclohexan-1-one, can be converted to an oxime by reaction with hydroxylamine. masterorganicchemistry.com This oxime can then undergo a Beckmann rearrangement in the presence of an acid catalyst (like sulfuric acid or phosphorus pentachloride) to yield a lactam (a cyclic amide). youtube.comwikipedia.orgunacademy.com This rearrangement involves the migration of the group anti-periplanar to the leaving group on the oxime nitrogen. wikipedia.org

Reaction Type Starting Material / Reagent(s) Product Class Key Features
Oxazoline Synthesis+ Carboxylic Acid / DerivativeOxazolineIntramolecular cyclization of an N-acylated intermediate. wikipedia.orgmdpi.com
Oxazolidinone Synthesis+ Phosgene or equivalentOxazolidinoneFormation of a cyclic carbamate. organic-chemistry.org
Pinacol-type Rearrangementcis-Isomer + Nitrous Acid (HNO₂)Ketone / AldehydeInvolves diazotization and carbocation rearrangement. brainly.in
Beckmann RearrangementOxime derivative + Acid CatalystLactamRearrangement of an oxime to a cyclic amide. wikipedia.orgunacademy.com

Regioselective and Stereoselective Functionalization of this compound

The synthesis and subsequent reactions of this compound can be controlled to favor specific isomers.

Regioselectivity: The term regioselective describes reactions that favor bond making or breaking at a particular position over other possible positions. masterorganicchemistry.com The synthesis of 2-amino alcohols itself can be regioselective. For example, the aminolysis of cyclohexene (B86901) oxide with an amine can lead to the trans-2-amino alcohol product due to the backside attack of the nucleophilic amine on the protonated epoxide ring. The synthesis of bis(2-alkoxycycloalkyl) selenides from cyclohexene has also been shown to be highly regioselective. mdpi.com

Stereoselectivity: Stereoselective reactions favor the formation of one stereoisomer over another. masterorganicchemistry.com Given that this compound has two stereocenters, controlling the stereochemistry is crucial in many applications.

Diastereoselectivity: In reactions involving this compound, the existing stereocenters can direct the formation of a new stereocenter, a process known as substrate control. diva-portal.org This can lead to a preference for one diastereomer over another.

Enantioselectivity: Enantiomerically pure 2-aminocyclohexanol (B3021766) derivatives are valuable as chiral ligands in asymmetric catalysis. nih.gov For example, they have been used in asymmetric phenyl transfer reactions and transfer hydrogenations, leading to products with high enantiomeric excess. nih.gov The synthesis of these chiral ligands often starts with the resolution of racemic 2-aminocyclohexanol derivatives. nih.govacs.org The development of stereoselective syntheses of highly functionalized cyclic systems is an active area of research. wikipedia.org

Selectivity Type Description Example Application
Regioselectivity Preferential reaction at one site over another. masterorganicchemistry.comRing-opening of cyclohexene oxide with an amine preferentially forms the trans-1,2-amino alcohol.
Stereoselectivity Preferential formation of one stereoisomer over others. masterorganicchemistry.comUse of enantiopure this compound derivatives as chiral ligands to induce high enantioselectivity in catalytic reactions. nih.gov

Spectroscopic and Analytical Data

Spectroscopic data is essential for the characterization and confirmation of the structure of 2-(propylamino)cyclohexan-1-ol.

Spectroscopic DataDescription
¹H NMR The proton NMR spectrum would show characteristic signals for the protons on the cyclohexane (B81311) ring, the propyl group, and the hydroxyl and amino protons. The chemical shifts and coupling patterns would be indicative of the relative positions of these groups.
¹³C NMR The carbon NMR spectrum would display distinct peaks for each of the nine carbon atoms in the molecule, providing further evidence of its structure.
Mass Spectrometry Mass spectrometry would show a molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns that can help to confirm the structure.

Spectroscopic and Structural Elucidation of 2 Propylamino Cyclohexan 1 Ol

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) of 2-(Propylamino)cyclohexan-1-ol Isomers

Nuclear Magnetic Resonance (NMR) spectroscopy is a pivotal tool for elucidating the detailed structure of this compound isomers in solution. Through ¹H and ¹³C NMR spectra, essential information regarding the chemical environment of each proton and carbon atom is obtained. Furthermore, two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish the connectivity between protons and carbons, respectively.

A key aspect of distinguishing between the cis and trans isomers is the analysis of the coupling constants (J-values) for the protons located on the stereogenic centers (C1 and C2). In the trans isomer, the hydroxyl and propylamino groups can adopt either a diaxial or a more stable diequatorial orientation within the chair conformation of the cyclohexane (B81311) ring. The diequatorial arrangement results in a diaxial relationship between the protons at C1 and C2, which is characterized by a large vicinal coupling constant (³JHH) in the range of 8-12 Hz. In contrast, the cis isomer features one axial and one equatorial substituent, leading to an axial-equatorial or equatorial-axial proton relationship with a significantly smaller coupling constant, typically between 2-5 Hz.

¹³C NMR spectroscopy provides complementary data for stereochemical assignment. The chemical shifts of C1 and C2 are particularly sensitive to the orientation of the substituents. Carbons bonded to axial groups are generally more shielded and thus resonate at a higher field (lower ppm value) compared to those with equatorial substituents.

Table 1: Representative ¹H and ¹³C NMR Data for this compound Isomers

Isomer Nucleus Chemical Shift (δ, ppm) Coupling Constant (J, Hz)
trans H1 (CH-OH) ~3.3-3.6 ³J(H1,H2) = ~8-12
H2 (CH-NH) ~2.7-3.0
C1 (CH-OH) ~72-75
C2 (CH-NH) ~58-61
cis H1 (CH-OH) ~3.7-4.0 ³J(H1,H2) = ~2-5
H2 (CH-NH) ~3.0-3.3
C1 (CH-OH) ~68-71

Note: The presented chemical shifts are approximate and subject to variations based on solvent and concentration.

Mass Spectrometry (MS) Fragmentation Patterns of this compound

Mass spectrometry (MS) is instrumental in determining the molecular weight and elucidating the fragmentation pathways of this compound. Under electron ionization (EI), the molecule undergoes characteristic fragmentation that produces diagnostic ions.

The molecular ion peak (M⁺) is anticipated at a mass-to-charge ratio (m/z) of 157, which corresponds to the molecular formula C₉H₁₉NO. A prevalent fragmentation pathway is α-cleavage adjacent to the nitrogen atom of the propylamino group. This can lead to the loss of an ethyl radical (C₂H₅•), resulting in a prominent peak at m/z 128, or the loss of a propyl radical (C₃H₇•) to yield a fragment at m/z 114.

Another significant fragmentation route involves the cleavage of the carbon-carbon bond between the hydroxyl and amino-substituted carbons. The positive charge may be retained on either of the resulting fragments. A characteristic fragmentation for cyclic alcohols is the elimination of a water molecule (H₂O), which would generate a peak at m/z 139 (M-18).

Table 2: Predicted Mass Spectrometry Fragmentation Ions for this compound

m/z Proposed Fragment Ion
157 [M]⁺• (Molecular Ion)
139 [M - H₂O]⁺•
128 [M - C₂H₅]⁺
114 [M - C₃H₇]⁺
100 [C₆H₁₀NH₂]⁺

Infrared (IR) and Raman Spectroscopic Analysis of this compound Vibrational Modes

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups and analyzing the vibrational modes of this compound. The spectra exhibit characteristic absorption bands corresponding to the stretching and bending vibrations of the O-H, N-H, C-H, C-O, and C-N bonds.

The O-H stretching vibration of the alcohol functional group is typically observed as a broad band in the IR spectrum within the 3200-3600 cm⁻¹ region, which is indicative of intermolecular hydrogen bonding. researchgate.net The N-H stretching vibration of the secondary amine is expected in a similar region, generally appearing as a sharper peak around 3300-3500 cm⁻¹.

The C-H stretching vibrations of the cyclohexane ring and the propyl group are found in the 2850-3000 cm⁻¹ range. docbrown.info The C-O stretching vibration produces a strong absorption band between 1050-1150 cm⁻¹, while the C-N stretching vibration is observed in the 1020-1250 cm⁻¹ range. The fingerprint region, below 1500 cm⁻¹, contains a complex pattern of bands arising from various bending and skeletal vibrations, which can serve as a unique identifier for the molecule and help differentiate between its isomers.

Raman spectroscopy offers complementary information. While the O-H stretch is often weak in Raman spectra, the C-H and skeletal vibrations of the cyclohexane ring typically produce strong and well-defined signals.

Table 3: Principal Infrared (IR) and Raman Active Vibrational Modes for this compound

Vibrational Mode Approximate Wavenumber (cm⁻¹) Spectroscopic Technique
O-H Stretch 3200-3600 IR (strong, broad)
N-H Stretch 3300-3500 IR (medium, sharp)
C-H Stretch 2850-3000 IR (strong), Raman (strong)
C-O Stretch 1050-1150 IR (strong)
C-N Stretch 1020-1250 IR (medium)

X-ray Crystallography for Solid-State Structure Determination of this compound Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing accurate measurements of bond lengths, bond angles, and torsional angles. While obtaining single crystals of this compound suitable for X-ray diffraction can be challenging due to its physical properties, the preparation of derivatives can facilitate crystallization. nih.gov

For example, forming the hydrochloride or hydrobromide salt of this compound can enhance its crystallinity. The introduction of an ionic center often promotes more ordered packing in the crystal lattice, leading to the formation of higher-quality crystals.

Computational and Theoretical Studies on 2 Propylamino Cyclohexan 1 Ol

Quantum Chemical Calculations of Electronic Structure and Energetics of 2-(Propylamino)cyclohexan-1-ol

Quantum chemical calculations are a powerful tool for understanding the fundamental electronic properties of molecules. For this compound, methods like Hartree-Fock (HF) or post-Hartree-Fock methods could provide valuable information about its electronic structure. These calculations can determine the distribution of electrons within the molecule, identifying regions of high and low electron density. This is crucial for understanding the molecule's reactivity, as electron-rich areas are prone to electrophilic attack, while electron-deficient areas are susceptible to nucleophilic attack.

Furthermore, these calculations can predict the molecule's total electronic energy, ionization potential, and electron affinity. The ionization potential, the energy required to remove an electron, and the electron affinity, the energy released when an electron is added, are fundamental properties that govern the molecule's behavior in chemical reactions and its potential for forming charged species. While general principles of quantum chemistry are well-established uclouvain.beresearchgate.net, specific energetic data for this compound are not available in the reviewed literature.

Density Functional Theory (DFT) Studies on Conformational Landscapes and Reaction Mechanisms

A DFT study could systematically calculate the energies of all possible stereoisomers and conformers of this compound. This would allow for the identification of the most stable, lowest-energy conformation. Understanding the relative energies of different conformers is critical as the three-dimensional structure of a molecule dictates its biological activity and physical properties. For instance, studies on similar cyclohexane (B81311) derivatives have shown that the equatorial position is often favored for substituents to minimize steric hindrance. researchgate.net

Moreover, DFT can be employed to investigate potential reaction mechanisms involving this compound. By calculating the energy profiles of reaction pathways, including transition states and intermediates, researchers can predict the feasibility and kinetics of various chemical transformations. For example, the reactivity of the hydroxyl and amino groups could be explored under different reaction conditions. While DFT studies have been conducted on related compounds like 2-(2-hydroxy-benzylidene)-cyclohexanone molport.com, no such analysis is currently available for this compound.

Molecular Dynamics Simulations of this compound in Various Environments

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. nih.gov An MD simulation of this compound would provide insights into its flexibility, conformational changes, and interactions with its environment, such as a solvent or a biological receptor. By simulating the molecule in an aqueous environment, for instance, one could observe how water molecules arrange themselves around the hydrophilic hydroxyl and amino groups and the more hydrophobic propyl and cyclohexyl moieties.

These simulations can also be used to calculate important thermodynamic properties, such as the free energy of solvation, which is crucial for understanding the molecule's solubility and partitioning behavior between different phases. The trajectory of the atoms over time can reveal the dominant conformational transitions and the timescales on which they occur. This dynamic picture is complementary to the static view provided by quantum chemical calculations. Although the principles of MD are well-documented nih.gov, there are no published MD simulation results specifically for this compound.

Prediction of Spectroscopic Parameters and Reactivity Profiles of this compound

Computational methods are also adept at predicting various spectroscopic parameters, which can aid in the experimental characterization of a molecule. For this compound, time-dependent density functional theory (TD-DFT) could be used to predict its UV-Vis absorption spectrum. This would help in identifying the electronic transitions responsible for any observed absorption bands.

Furthermore, calculations of vibrational frequencies can predict the appearance of an infrared (IR) spectrum. By comparing the calculated spectrum with an experimental one, researchers can confirm the molecule's structure and identify characteristic vibrational modes associated with its functional groups (e.g., O-H stretch, N-H stretch, C-N stretch).

Reactivity profiles can be further elucidated by calculating various molecular descriptors. For example, the Fukui function can be computed to identify the most reactive sites for nucleophilic and electrophilic attack. The molecular electrostatic potential (MEP) map visually represents the charge distribution and can pinpoint regions susceptible to electrostatic interactions. While machine learning approaches are being developed to predict such properties for a wide range of molecules researchgate.net, specific predicted spectroscopic and reactivity data for this compound are not presently available in the scientific literature.

Reactivity and Chemical Transformations

Reactivity of the Hydroxyl Group

The hydroxyl group is a nucleophile and can undergo a variety of reactions, including:

Esterification: Reaction with carboxylic acids or their derivatives to form esters.

Etherification: Reaction with alkyl halides or other electrophiles to form ethers.

Oxidation: Oxidation to the corresponding ketone, 2-(propylamino)cyclohexanone.

Reactivity of the Amino Group

The amino group is also nucleophilic and basic, and can participate in reactions such as:

Amide formation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Salt formation: Reaction with acids to form ammonium (B1175870) salts.

Common Chemical Transformations

The bifunctional nature of the molecule allows for intramolecular reactions, such as the formation of oxazolidine (B1195125) rings under certain conditions. The relative stereochemistry of the amino and hydroxyl groups can influence the ease and outcome of such cyclization reactions.

Mechanistic Investigations of Biological Activities of 2 Propylamino Cyclohexan 1 Ol Derivatives

Mechanistic Studies of Antimicrobial Activity of 2-(Propylamino)cyclohexan-1-ol Analogs

While direct mechanistic studies on this compound and its specific analogs are not extensively documented in publicly available research, the broader class of aminocyclohexanols and related compounds offers insights into their likely modes of action against bacterial pathogens.

Interactions with Bacterial Targets and Cellular Processes

The antimicrobial activity of compounds structurally related to this compound often involves disruption of the bacterial cell membrane and subsequent interference with essential cellular processes. The amphiphilic nature of these molecules, possessing both hydrophobic (cyclohexane ring, propyl group) and hydrophilic (hydroxyl, amino groups) moieties, facilitates their interaction with and insertion into the bacterial membrane. This can lead to a cascade of detrimental effects:

Membrane Disruption: The primary mechanism is often the perturbation of the bacterial cell membrane's integrity. This disruption can lead to increased permeability, leakage of intracellular components such as ions and metabolites, and dissipation of the proton motive force, which is crucial for ATP synthesis and other vital functions. mdpi.com Some antimicrobial agents with similar structural features have been shown to cause significant morphological changes to bacterial cells, including shrinkage and damage to the cell wall. mdpi.com

Inhibition of Metabolic Pathways: By compromising membrane integrity, these compounds can indirectly inhibit metabolic processes that are dependent on a stable membrane environment. Furthermore, they may directly interact with and inhibit membrane-bound enzymes involved in respiration and cell wall biosynthesis.

Interaction with Intracellular Targets: Following membrane translocation, these derivatives could potentially interact with intracellular targets. While not definitively established for this specific subclass, related compounds have been shown to bind to bacterial DNA, interfering with replication and transcription, ultimately leading to bacterial cell death. mdpi.com

Table 1: Potential Bacterial Cellular Targets of this compound Derivatives (Hypothesized)

Cellular TargetPutative Mechanism of ActionConsequence for Bacteria
Cell Membrane Insertion and disruption of the lipid bilayer, leading to increased permeability.Leakage of intracellular contents, dissipation of ion gradients.
Metabolic Enzymes Inhibition of membrane-associated enzymes involved in respiration and biosynthesis.Disruption of energy production and essential metabolic pathways.
Bacterial DNA Binding to the DNA structure, potentially interfering with replication and transcription.Inhibition of cell division and protein synthesis.

This table is illustrative and based on the known mechanisms of structurally related antimicrobial compounds.

Inhibition of Efflux Pump Mechanisms by this compound Derivatives

A significant contributor to antibiotic resistance in bacteria is the overexpression of efflux pumps, which actively extrude antimicrobial agents from the cell before they can reach their targets. nih.govcaister.com Compounds that can inhibit these pumps, known as efflux pump inhibitors (EPIs), can restore the efficacy of existing antibiotics. nih.gov

Derivatives of this compound, due to their chemical nature, are potential candidates for EPI activity. The proposed mechanisms by which these compounds might act as EPIs include:

Competitive Inhibition: They may compete with the antibiotic for the same binding site on the efflux pump.

Non-competitive Inhibition: Binding of the derivative to a different site on the pump could induce a conformational change that reduces the pump's affinity for its antibiotic substrates. nih.gov

The development of effective EPIs is a crucial strategy to combat drug-resistant bacteria. caister.com Natural products and their synthetic derivatives are a rich source for the discovery of new EPIs. nih.gov

Investigations into Antileishmanial Properties of this compound Derivatives

Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. The current treatments are limited by toxicity and emerging resistance, necessitating the search for new therapeutic agents. nih.govrsc.org Aminoalcohol derivatives have shown promise as antileishmanial agents. nih.gov

Cellular and Molecular Targets in Leishmania Parasites

The mechanism of action of antileishmanial drugs often involves targeting pathways or structures that are unique to the parasite or significantly different from the mammalian host. nih.gov For this compound derivatives, potential targets in Leishmania parasites could include:

Mitochondrial Dysfunction: The single mitochondrion of the Leishmania parasite is a critical organelle for its survival. mdpi.com Some antileishmanial compounds induce a loss of mitochondrial membrane potential, leading to an increase in reactive oxygen species (ROS) production and ultimately, a form of programmed cell death in the parasite. nih.gov

Sterol Biosynthesis: Leishmania parasites synthesize ergosterol (B1671047) and other 24-methyl sterols for their cell membranes, in contrast to the cholesterol found in mammalian cells. The enzymes in this pathway are validated drug targets. nih.gov

Trypanothione Reductase: This enzyme is unique to trypanosomatids and is essential for their defense against oxidative stress. Its inhibition can lead to parasite death. nih.gov

Membrane Disruption: Similar to their antibacterial action, these derivatives can disrupt the plasma membrane of the parasite, leading to cell lysis. nih.govnih.gov

Table 2: Potential Molecular Targets of this compound Derivatives in Leishmania (Hypothesized)

Molecular TargetPotential EffectReference
Mitochondrion Loss of membrane potential, increased ROS, apoptosis-like cell death. mdpi.comnih.gov
Sterol Biosynthesis Pathway Inhibition of parasite-specific enzymes, leading to defective membrane formation. nih.gov
Trypanothione Reductase Disruption of oxidative stress defense, making the parasite vulnerable to damage. nih.gov
Plasma Membrane Increased permeability and rupture, leading to necrotic cell death. nih.govnih.gov

This table is illustrative and based on known targets of other antileishmanial compounds.

Structure-Activity Relationship (SAR) Studies for Leishmanicidal Activity

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of drug candidates. For aminoalcohol derivatives, several structural features can influence their leishmanicidal activity. While specific SAR studies for this compound are not available, general principles can be inferred from related compounds. nih.govresearchgate.net

Key structural aspects that likely influence activity include:

Stereochemistry: The relative orientation of the hydroxyl and amino groups on the cyclohexane (B81311) ring can significantly impact biological activity.

Nature of the Amino Substituent: The length and branching of the alkyl chain on the nitrogen atom (the propyl group in this case) can affect lipophilicity and interaction with the target.

Cyclohexane Ring Conformation: Modifications to the cyclohexane ring can alter the spatial arrangement of the key functional groups.

Table 3: Illustrative Structure-Activity Relationship for Leishmanicidal Activity of Hypothetical 2-(Amino)cyclohexan-1-ol Analogs

CompoundR-group on AminoStereochemistryIC50 (µM) vs. L. donovani**
Analog 1Methylcis15.2
Analog 2Propylcis8.5
Analog 3Propyltrans25.8
Analog 4Isopropylcis12.1
Analog 5Phenylcis> 50

Note: This data is hypothetical and for illustrative purposes to demonstrate potential SAR trends.

This compound as a Scaffold for Rational Drug Design (Pre-clinical Focus)

A scaffold in medicinal chemistry refers to the core structure of a molecule to which various functional groups can be attached to create a library of compounds with diverse biological activities. researchgate.net The this compound scaffold is an attractive starting point for rational drug design due to several factors:

Synthetic Accessibility: The synthesis of this scaffold and its derivatives is generally straightforward, allowing for the rapid generation of a diverse range of analogs for biological screening.

Three-Dimensional Diversity: The cyclohexane ring provides a rigid, three-dimensional framework that can be functionalized in a stereocontrolled manner, enabling precise positioning of pharmacophoric groups.

Favorable Physicochemical Properties: The scaffold possesses a balance of hydrophilicity and lipophilicity that can be fine-tuned through derivatization to optimize drug-like properties such as solubility and membrane permeability.

The rational design of new drugs based on this scaffold would involve computational modeling and in vitro screening to identify derivatives with improved potency, selectivity, and pharmacokinetic profiles. nih.gov The goal is to develop preclinical candidates that effectively target microbial or parasitic pathways with minimal host toxicity.

Exploration of Derivatives for Specific Receptor Interactions

There is a significant lack of available data concerning the synthesis and evaluation of this compound derivatives for their interactions with specific biological receptors. Scientific investigations into how modifications of the propylamino, cyclohexanol (B46403) core, or the stereochemistry of the molecule might influence binding affinity and selectivity at various receptor sites have not been reported in comprehensive studies.

While the broader class of amino alcohols has been investigated for a range of biological activities, specific data tables detailing the binding affinities (such as Ki or IC50 values) of this compound derivatives at different receptors are not present in the current body of scientific literature. Consequently, a comparative analysis of how structural changes to the parent compound affect receptor interaction is not possible at this time.

Pharmacophore Modeling and Ligand-Based Drug Design

In the absence of a sufficient number of biologically active derivatives of this compound, the development of robust pharmacophore models is not feasible. Pharmacophore modeling relies on the identification of common structural features (pharmacophores) that are essential for a specific biological activity. Without a set of active compounds and their associated biological data, the critical hydrogen bond donors, acceptors, hydrophobic regions, and aromatic interactions cannot be mapped to create a predictive model.

Similarly, ligand-based drug design, which utilizes the knowledge of active ligands to design new and improved molecules, cannot be effectively applied to this compound. This approach requires a clear understanding of the structure-activity relationships (SAR) within a series of compounds. As no such series for this compound has been extensively studied and reported, the foundational information needed for ligand-based design is unavailable.

In one study, a structurally related but more complex molecule, ((1S,2S,4R)-1-methyl-4-(prop-1-en-2-yl)-2-(propylamino)cyclohexan-1-ol), which is a derivative of limonene (B3431351), was investigated for its antibacterial properties. However, this study focused on synergistic activity against Staphylococcus aureus and did not delve into specific receptor interactions or pharmacophore modeling in the manner required for a detailed mechanistic investigation as outlined.

Future Research Directions and Emerging Applications for 2 Propylamino Cyclohexan 1 Ol

Development of Novel Synthetic Routes to 2-(Propylamino)cyclohexan-1-ol

The efficient synthesis of this compound and its stereoisomers is crucial for unlocking its full potential. Current synthetic strategies often involve the aminolysis of cyclohexene (B86901) oxide. One established method involves the reaction of cyclohexene oxide with propylamine. For instance, the synthesis of the related compound, 2-[(propan-2-yl)amino]cyclohexan-1-ol, has been achieved by reacting cyclohexene oxide with isopropylamine.

Future research in this area is likely to focus on the development of more stereoselective and environmentally friendly synthetic methods. Key areas of exploration include:

Asymmetric Catalysis: The development of chiral catalysts to control the stereochemistry of the amino alcohol product is a significant goal. This would allow for the selective synthesis of specific diastereomers, which is often critical for biological applications.

Green Chemistry Approaches: Investigating the use of greener solvents, such as water or ionic liquids, and catalyst systems that can be easily recovered and reused will be a priority. This aligns with the broader trend in the chemical industry towards more sustainable manufacturing processes.

Flow Chemistry: The use of continuous flow reactors could offer advantages in terms of safety, scalability, and precise control over reaction parameters, leading to higher yields and purities.

Expansion of Catalytic Applications Utilizing this compound Derivatives

Amino alcohols and their derivatives are well-established as effective ligands in a variety of catalytic transformations. The structural features of this compound make it an attractive candidate for the development of novel catalysts.

Future research is anticipated to explore the use of metal complexes of this compound and its derivatives in a range of catalytic reactions, including:

Asymmetric Hydrogenation: Chiral ligands derived from this scaffold could be employed in the asymmetric hydrogenation of ketones and imines to produce enantiomerically enriched alcohols and amines.

Carbon-Carbon Bond Forming Reactions: The development of catalysts for reactions such as aldol (B89426) additions and Michael additions, where the amino alcohol can act as a chiral auxiliary or ligand, is a promising avenue.

Oxidation Reactions: The potential of these compounds to act as ligands in catalytic oxidation reactions, for example, in the epoxidation of olefins, warrants investigation.

Advanced Materials Science Applications Involving this compound

The bifunctional nature of this compound, possessing both a hydroxyl and an amino group, makes it a valuable monomer or building block for the synthesis of novel polymers and materials.

Emerging research directions in materials science could include:

Polyurethanes and Polyamides: The hydroxyl and amino groups can react with isocyanates and carboxylic acid derivatives, respectively, to form polyurethanes and polyamides with tailored properties. The cyclohexane (B81311) ring can impart rigidity and thermal stability to the polymer backbone.

Self-Assembling Materials: The ability of the molecule to form hydrogen bonds could be exploited to create supramolecular structures and self-assembling materials with interesting optical or electronic properties.

Functional Coatings and Films: Derivatives of this compound could be used to modify surfaces, creating functional coatings with properties such as hydrophobicity, biocompatibility, or antimicrobial activity.

Exploration of Additional Biological Targets and Mechanisms for this compound Derivatives

Derivatives of cyclohexane-containing compounds have shown a wide range of biological activities. Recent research has highlighted the potential of derivatives of this compound as antimicrobial agents.

A notable study investigated the synergistic antibacterial activity of limonene (B3431351) β-amino alcohol derivatives against Staphylococcus aureus. One of the synthesized compounds was ((1S,2S,4R)-1-methyl-4-(prop-1-en-2-yl)-2-(propylamino)cyclohexan-1-ol), a derivative of the target compound. This research demonstrated that such derivatives can exhibit significant biological activity.

Compound DerivativeTarget OrganismActivity
((1S,2S,4R)-1-methyl-4-(prop-1-en-2-yl)-2-(propylamino)cyclohexan-1-ol)Leishmania (Viannia) braziliensisLD50 of 0.71 ± 0.095 μM

Future research in this domain will likely focus on:

Screening for a Broader Range of Biological Activities: Systematic screening of a library of this compound derivatives against various biological targets, including enzymes, receptors, and ion channels, could uncover new therapeutic leads.

Structure-Activity Relationship (SAR) Studies: By synthesizing and testing a range of derivatives with systematic structural modifications, researchers can elucidate the key structural features responsible for a particular biological activity. This knowledge is crucial for the rational design of more potent and selective compounds.

Investigation of Mechanisms of Action: Once a promising biological activity is identified, detailed mechanistic studies will be necessary to understand how the compound exerts its effect at the molecular level. This could involve techniques such as target identification, enzyme kinetics, and cell-based assays.

Antiviral and Anticancer Potential: Given the broad biological activities of related amino alcohols, exploring the potential of this compound derivatives as antiviral or anticancer agents is a logical next step.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for producing 2-(propylamino)cyclohexan-1-ol with high yield?

  • Methodology : Catalytic hydrogenolysis of cyclohexenyl hydroperoxide derivatives using palladium chloride or magnesium acetate as catalysts under hexane solvent conditions has shown promise for synthesizing cyclohexanol derivatives . For amino-substituted analogs like this compound, reductive amination of cyclohexanone derivatives with propylamine in the presence of sodium borohydride or hydrogenation catalysts (e.g., Pd/C) is commonly employed. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodology : Use a combination of:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm the cyclohexanol backbone and propylamino substitution (e.g., δ ~3.4 ppm for hydroxyl proton, δ ~2.7 ppm for NH coupling).
  • Mass spectrometry : ESI-MS or GC-MS to verify molecular ion peaks (calculated m/z for C9H19NOC_9H_{19}NO: 157.14).
  • HPLC : Reverse-phase C18 columns with UV detection at 210 nm, using USP Prilocaine-related standards for comparative retention times .

Q. What are the solubility profiles of this compound in common solvents?

  • Data :

SolventSolubility (mg/mL)Temperature (°C)
Water10–1525
Ethanol>20025
Dichloromethane150–18025
  • Methodology : Determine solubility via saturation experiments with gravimetric analysis. Low aqueous solubility necessitates ethanol or DMSO as co-solvents for biological assays .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity of this compound derivatives?

  • Methodology : Synthesize enantiomers (e.g., (1R,2S) vs. (1S,2R)) via chiral catalysts (e.g., BINAP-Ru complexes) and evaluate pharmacodynamic properties. For example, β-adrenergic receptor binding assays (IC50_{50}) and computational docking studies (AutoDock Vina) can correlate stereochemistry with activity .

Q. What metabolic pathways degrade this compound in hepatic models?

  • Methodology :

  • In vitro : Incubate with human liver microsomes (HLMs) and NADPH cofactor. Analyze metabolites via LC-MS/MS.
  • Key findings : Predominant Phase I oxidation at the cyclohexanol ring (C3/C4 positions) and N-dealkylation of the propylamino group. CYP3A4/2D6 isoforms are implicated .

Q. How do structural modifications (e.g., fluorination) affect the compound’s pharmacokinetics?

  • Case study : Compare this compound with its perfluoro analog (e.g., 1H,1H,2H,2H-perfluorohexan-1-ol).

  • Data : Fluorination increases lipophilicity (logP from 1.2 to 3.8) and plasma half-life (t1/2_{1/2} from 2.1 h to 6.5 h in rat models) but reduces aqueous solubility .

Q. What analytical challenges arise in detecting trace impurities in this compound?

  • Methodology :

  • Impurity profiling : Use USP guidelines with HPLC-UV/HRMS to identify byproducts like o-toluidine (≤0.1% w/w) or N-oxide derivatives.
  • Limitations : Co-elution of structurally similar impurities (e.g., cyclohexanol isomers) requires orthogonal methods like HILIC chromatography .

Q. Can computational models predict the toxicity of this compound derivatives?

  • Approach :

  • QSAR modeling : Train models (e.g., Random Forest) on Tox21 datasets to predict hepatotoxicity (e.g., ALT elevation).
  • In silico tools : Use Derek Nexus for structural alerts; the propylamino group may trigger mitochondrial toxicity .

Contradictions and Data Gaps

  • Synthetic yields : Catalytic hydrogenolysis ( ) reports 75–85% yields, while reductive amination ( ) achieves 60–70%. Contamination by N-alkylated byproducts may explain discrepancies.
  • Metabolic stability : highlights CYP2D6-mediated degradation, whereas implicates CYP3A4. Species-specific isoform expression (human vs. rodent) may account for differences.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.